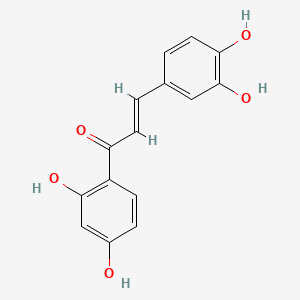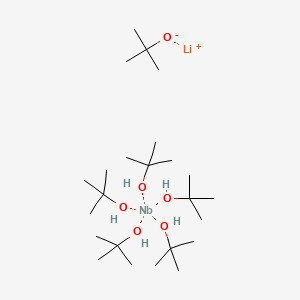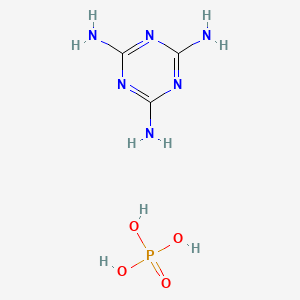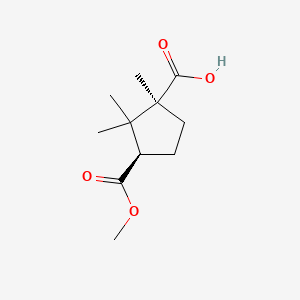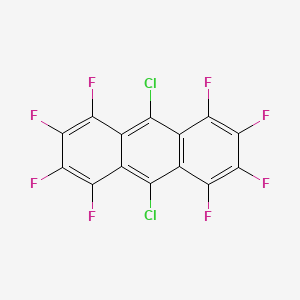
9,10-Dichlorooctafluoroanthracene
Vue d'ensemble
Description
9,10-Dichlorooctafluoroanthracene is a chemical compound with the empirical formula C14Cl2F8 . It is used in the synthesis of n-type Organic Semiconductors .
Molecular Structure Analysis
The molecular weight of 9,10-Dichlorooctafluoroanthracene is 391.04 . The SMILES string representation isClC1=C2C(C(F)=C(F)C(F)=C2F)=C(Cl)C3=C1C(F)=C(F)C(F)=C3F . Physical And Chemical Properties Analysis
9,10-Dichlorooctafluoroanthracene is a solid with a melting point of 166-173 °C .Safety and Hazards
Propriétés
IUPAC Name |
9,10-dichloro-1,2,3,4,5,6,7,8-octafluoroanthracene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14Cl2F8/c15-5-1-2(8(18)12(22)11(21)7(1)17)6(16)4-3(5)9(19)13(23)14(24)10(4)20 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQLRAWFMOWCSBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12=C(C(=C(C(=C1F)F)F)F)C(=C3C(=C2Cl)C(=C(C(=C3F)F)F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14Cl2F8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9,10-Dichlorooctafluoroanthracene | |
CAS RN |
219724-46-6 | |
| Record name | 219724-46-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is 9,10-dichlorooctafluoroanthracene considered a promising building block for n-type organic semiconductors?
A: 9,10-Dichlorooctafluoroanthracene (1) possesses several characteristics favorable for n-type organic semiconductor applications. Firstly, it can be readily functionalized via palladium-catalyzed cross-coupling reactions with aryl boronic acids and terminal alkynes. [] This versatility allows for the synthesis of diverse derivatives like 9,10-diaryloctafluoroanthracenes and 9,10-dialkynyloctafluoroanthracenes, enabling the fine-tuning of electronic properties. [] Secondly, these derivatives exhibit stabilized LUMO energy levels, crucial for efficient electron transport in solid-state devices. [, ] For instance, octafluoro-9,10-di(thiophen-2-yl)anthracene exhibits a LUMO energy level of -3.27 eV relative to vacuum, demonstrating its potential as an n-type material. [] Lastly, X-ray crystallographic analysis of derivatives like octafluoro-9,10-bis[(trimethylsilyl)ethynyl]anthracene reveals a solid-state structure that mimics the packing of columnar liquid crystals, further enhancing electron transport. []
Q2: How does the structure of 9,10-dichlorooctafluoroanthracene derivatives influence their electronic properties?
A: Introducing different substituents at the 9,10 positions of the octafluoroanthracene core significantly impacts the electronic properties of the resulting derivatives. For example, incorporating electron-rich thiophene units in octafluoro-9,10-di(thiophen-2-yl)anthracene leads to donor-acceptor character and a stabilized LUMO energy level. [] In contrast, attaching alkynyl groups results in extended π-conjugation, further influencing the LUMO energy level and packing arrangement in the solid state. [] This structural tunability makes 9,10-dichlorooctafluoroanthracene a versatile platform for tailoring the electronic properties of n-type organic semiconductors.
Q3: Can 9,10-dichlorooctafluoroanthracene be used to generate clustered transition metal carbonyl cations?
A: Yes, 9,10-dichlorooctafluoroanthracene (anthraceneHal) can act as an effective deelectronator for synthesizing clustered transition metal carbonyl cations. [] Its radical cation, with a half-wave potential (E1/2) of 1.42 V vs. Fc0/+, can deelectronate trimetal dodecacarbonyls (M3(CO)12, where M = Ru, Os) under a CO atmosphere. [] This reaction leads to the formation of structurally characterized cluster salts [M3(CO)14]2+([WCA]−)2, featuring a linear M3 chain. [] The success of this approach highlights the potential of 9,10-dichlorooctafluoroanthracene as a powerful tool in inorganic synthesis.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



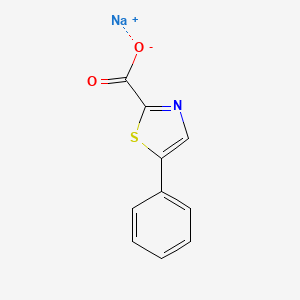
![2-[4-(Aminomethyl)pyrazol-1-yl]ethanol;hydrochloride](/img/structure/B3421466.png)

